2-Methyloxazole-5-sulfinicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyloxazole-5-sulfinicacid is a heterocyclic compound featuring an oxazole ring with a methyl group at the 2-position and a sulfinic acid group at the 5-position. This compound is part of the broader class of oxazoles, which are known for their diverse chemical properties and significant applications in various fields, including medicinal chemistry and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyloxazole-5-sulfinicacid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methyl-2-oxazoline with sulfur dioxide, followed by oxidation to introduce the sulfinic acid group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to optimize the reaction efficiency and scalability. The use of advanced catalytic systems and automated reactors can enhance the production rate while maintaining the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methyloxazole-5-sulfinicacid undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be further oxidized to sulfonic acid under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding sulfides or thiols.
Substitution: The oxazole ring can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted oxazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methyloxazole-5-sulfinicacid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is utilized in the development of advanced materials, including polymers and catalysts.
Wirkmechanismus
The mechanism by which 2-Methyloxazole-5-sulfinicacid exerts its effects involves interactions with specific molecular targets. The sulfinic acid group can act as a nucleophile, participating in various biochemical pathways. The oxazole ring provides structural stability and can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function and activity.
Vergleich Mit ähnlichen Verbindungen
2-Methyloxazole-5-sulfonic acid: Similar structure but with a sulfonic acid group instead of sulfinic acid.
2-Methyloxazole-5-thiol: Contains a thiol group at the 5-position.
2-Methyloxazole-5-sulfide: Features a sulfide group at the 5-position.
Uniqueness: 2-Methyloxazole-5-sulfinicacid is unique due to the presence of the sulfinic acid group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C4H5NO3S |
---|---|
Molekulargewicht |
147.15 g/mol |
IUPAC-Name |
2-methyl-1,3-oxazole-5-sulfinic acid |
InChI |
InChI=1S/C4H5NO3S/c1-3-5-2-4(8-3)9(6)7/h2H,1H3,(H,6,7) |
InChI-Schlüssel |
JMZSTWAHLOHUOA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(O1)S(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.